Zatebradine

Vue d'ensemble

Description

La zatébradine est un agent bradycardique qui inhibe spécifiquement les canaux hyperpolarisés activés par les nucléotides cycliques (HCN) dans les cellules pacemakers du nœud sinusal. Ce composé est connu pour sa capacité à réduire la fréquence cardiaque sans provoquer d’effets inotropes négatifs ou proarythmiques . Elle est dérivée chimiquement du vérapamil et est principalement utilisée dans la recherche cardiovasculaire.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La zatébradine peut être synthétisée par un processus en plusieurs étapes impliquant la réaction de la 7,8-diméthoxy-1,2,3,4-tétrahydroisoquinoléine avec la 3-(3,4-diméthoxyphényl)propylamine dans des conditions spécifiques. La réaction implique généralement l’utilisation de solvants comme le diméthylsulfoxyde (DMSO) et de catalyseurs pour faciliter la formation du produit final .

Méthodes de production industrielle : La production industrielle de zatébradine implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des étapes de purification rigoureuses telles que la recristallisation et la chromatographie pour obtenir le produit final adapté aux applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : La zatébradine subit diverses réactions chimiques, notamment :

Oxydation : La zatébradine peut être oxydée pour former les N-oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir la zatébradine en ses dérivés aminés réduits.

Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la molécule de zatébradine.

Réactifs et conditions courantes :

Oxydation : Des réactifs comme le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Des nucléophiles comme les halogénures d’alkyle ou les halogénures d’aryle sont utilisés en milieu basique.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent les N-oxydes, les amines réduites et les dérivés substitués de la zatébradine .

4. Applications de la recherche scientifique

La zatébradine a une large gamme d’applications dans la recherche scientifique :

Recherche cardiovasculaire : Elle est utilisée pour étudier les effets de la réduction de la fréquence cardiaque sur la demande d’oxygène myocardique et la perfusion coronaire.

Neurosciences : La zatébradine est utilisée pour étudier le rôle des canaux HCN dans l’excitabilité neuronale et la transmission synaptique.

Applications De Recherche Scientifique

Pharmacological Properties

Zatebradine primarily functions as a selective inhibitor of hyperpolarization-activated cyclic nucleotide-gated channels (HCN channels), particularly HCN4, which plays a crucial role in regulating heart rate. By blocking these channels, this compound effectively reduces heart rate without exerting negative inotropic effects, making it distinct from other antiarrhythmic agents.

Mechanism of Action:

- Bradycardic Effect: this compound decreases heart rate by inhibiting the pacemaker current (I_h) in the sinoatrial node, leading to reduced automaticity of cardiac pacemaker cells.

- Ion Channel Interaction: It acts as an open-channel blocker for the hKv1.5 potassium channel, contributing to its antiarrhythmic properties by prolonging cardiac action potential duration .

Clinical Applications

This compound has been studied for its effects in various clinical scenarios:

- Myocardial Infarction Recovery:

- Ischemic Heart Disease:

- Arrhythmia Management:

Study 1: Effects on Baroreflex Sensitivity

- Objective: To assess the impact of this compound on BRS and HRV in post-MI rats.

- Methodology: Rats were administered varying doses of this compound post-left coronary artery ligation.

- Results: Heart rates decreased significantly, and both BRS and HRV were restored, indicating enhanced vagal activity .

Study 2: Comparison with Verapamil

- Objective: To compare the effects of this compound and verapamil on cardiac function.

- Methodology: Patients received either drug; parameters like heart rate and left ventricular pressure were measured.

- Results: this compound provided a more pronounced reduction in heart rate without affecting contractility compared to verapamil, which significantly lowered left ventricular pressure .

Summary Table of Clinical Findings

| Application Area | Key Findings |

|---|---|

| Myocardial Infarction | Enhanced BRS and HRV; improved autonomic control post-MI |

| Ischemic Heart Disease | Significant reduction in heart rate with stable contractility; potential therapeutic use |

| Arrhythmia Management | Prolongation of action potentials; effective against tachyarrhythmias |

Mécanisme D'action

La zatébradine exerce ses effets en inhibant sélectivement les canaux hyperpolarisés activés par les nucléotides cycliques (HCN) dans les cellules pacemakers du nœud sinusal. Cette inhibition réduit la vitesse de dépolarisation spontanée de ces cellules, ce qui entraîne une diminution de la fréquence cardiaque. Le composé n’affecte pas de manière significative les autres canaux ioniques cardiaques, ce qui en fait un agent bradycardique spécifique et efficace .

Composés similaires :

Ivabradine : Un autre inhibiteur des canaux HCN utilisé en clinique pour l’angine de poitrine et l’insuffisance cardiaque.

Alinidine : Un dérivé de la clonidine ayant des effets bradycardiques similaires.

Falipamil : Un dérivé du vérapamil ayant une activité pharmacologique comparable.

Unicité de la zatébradine : La zatébradine est unique en raison de sa grande spécificité pour les canaux HCN et de sa capacité à réduire la fréquence cardiaque sans provoquer d’effets inotropes négatifs ou proarythmiques. Cela en fait un outil précieux à la fois dans la recherche et dans les applications thérapeutiques potentielles .

Comparaison Avec Des Composés Similaires

Ivabradine: Another HCN channel inhibitor used clinically for angina pectoris and heart failure.

Alinidine: A derivative of clonidine with similar bradycardic effects.

Falipamil: A verapamil derivative with comparable pharmacological activity.

Uniqueness of Zatebradine: this compound is unique due to its high specificity for HCN channels and its ability to reduce heart rate without causing negative inotropic or proarrhythmic effects. This makes it a valuable tool in both research and potential therapeutic applications .

Activité Biologique

Zatebradine is a compound primarily recognized for its role as a bradycardic agent, which inhibits the hyperpolarization-activated current () in cardiac tissues. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various tissues, and implications for therapeutic use.

This compound selectively inhibits currents in the sinoatrial node, leading to reduced heart rate. It functions as an open-channel blocker of the hKv 1.5 potassium channel, influencing cardiac conduction and repolarization dynamics. The inhibition of results in decreased automaticity of the sinoatrial node and prolonged action potential duration in myocardial tissues .

Pharmacological Effects

- Cardiac Effects :

- Respiratory Effects :

- Central Nervous System Effects :

Cardiac Studies

A study conducted on guinea pig atria demonstrated that this compound analogues exhibited negative chronotropic activity, with some compounds showing enhanced potency compared to this compound itself. The study utilized patch-clamp techniques to measure blocking properties on currents in ventricular myocytes from spontaneously hypertensive rats .

Respiratory Studies

In assessing the effects of HCN channel inhibitors on airway smooth muscle, this compound was tested alongside other blockers like ZD7288. The results indicated that this compound significantly altered contractile responses to nerve stimulation and agonist application, suggesting its potential utility in managing respiratory conditions .

Comparative Analysis of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound across different systems:

Propriétés

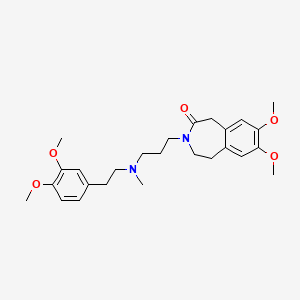

IUPAC Name |

3-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O5/c1-27(13-9-19-7-8-22(30-2)23(15-19)31-3)11-6-12-28-14-10-20-16-24(32-4)25(33-5)17-21(20)18-26(28)29/h7-8,15-17H,6,9-14,18H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDQCFRVSHYKLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91940-87-3 (hydrochloride) | |

| Record name | Zatebradine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085175673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1048413 | |

| Record name | Zatebradine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85175-67-3 | |

| Record name | Zatebradine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085175673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zatebradine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZATEBRADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV27RY5876 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.